molecular formula C6H3ClFIO2S B2524615 4-Fluoro-2-iodobenzenesulfonyl chloride CAS No. 874814-68-3

4-Fluoro-2-iodobenzenesulfonyl chloride

Cat. No. B2524615
CAS RN: 874814-68-3
M. Wt: 320.5
InChI Key: DTUNXTJSZNIPKA-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzenesulfonyl chloride is a chemical compound that is part of a broader class of organic compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. They are typically used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of related fluoronitrobenzenesulfonyl chlorides has been described, where compounds are prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride involves the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide .

Molecular Structure Analysis

The molecular structure of related compounds such as 1-(chloromethyl)-4-fluorobenzene has been studied using infrared and Raman spectroscopy, suggesting that the molecule may exhibit C1 symmetry despite being interpreted based on Cs symmetry . This information can be useful in understanding the molecular structure and symmetry of 4-Fluoro-2-iodobenzenesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Fluoro-2-iodobenzenesulfonyl chloride, are reactive intermediates that can undergo various chemical reactions. For instance, fluoro-dinitrobenzene reacts with amino acids and peptides under mild alkaline conditions, which is a reaction that has been widely used for the quantitative assay of N-terminal amino acids . This reactivity is indicative of the potential reactions that 4-Fluoro-2-iodobenzenesulfonyl chloride might undergo with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their functional groups. For example, the binding of 4-fluorobenzenesulfonamide to enzymes has been studied using NMR spectroscopy, revealing insights into the interaction of sulfonyl chloride derivatives with biological molecules . Additionally, the photophysics of related compounds such as 1,4-diethynyl-2-fluorobenzene have been investigated in solution and in crystals, providing information on their absorption, emission, and energy transfer properties . These studies can shed light on the behavior of 4-Fluoro-2-iodobenzenesulfonyl chloride in various environments.

Scientific Research Applications

Activating Hydroxyl Groups for Biological Attachment

One application involves the activation of hydroxyl groups on polymeric carriers using related compounds such as 4-fluorobenzenesulfonyl chloride. This activation allows for the covalent attachment of biologicals (e.g., enzymes, antibodies) to solid supports like functionalized polystyrene microspheres and Sepharose beads. This method facilitates the bioselective separation of cells and tumor cells from various mediums, demonstrating potential therapeutic applications (Chang et al., 1992).

Synthesis and Characterization of Complexes

The synthesis of new platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide has been reported. These complexes have been characterized by crystallography, showcasing their potential in catalytic and material science applications (Amim et al., 2008).

Electrochemical Fluorination

Research also includes the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene, demonstrating a method for the efficient synthesis of fluorinated compounds. This process allows for the recyclable use of iodobenzene derivative, highlighting its utility in synthetic chemistry (Sawamura et al., 2010).

Catalytic Reactions

Another application is found in the Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes. This method, under photochemical conditions, yields α-chloro-β-fluoroalkylcarbonyl products, showcasing a pathway for introducing fluoroalkyl groups into organic molecules (Tang & Dolbier, 2015).

Fluorescent Probing and Detection

Fluorogenic probes for sensitive detection in biochemical applications have been developed using derivatives of 4-fluorobenzenesulfonyl chloride. These probes enable the detection of biological molecules such as captopril, showcasing the compound's role in developing diagnostic and analytical tools (Wang et al., 2009).

Mechanism of Action

Target of Action

4-Fluoro-2-iodobenzenesulfonyl chloride is primarily used in the field of organic synthesis, serving as a reagent in various chemical reactions . It doesn’t have a specific biological target but interacts with other organic compounds to form new substances.

Mode of Action

The compound is known for its role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, 4-Fluoro-2-iodobenzenesulfonyl chloride can act as an electrophile, reacting with organoboron compounds under the influence of a palladium catalyst .

Result of Action

The result of 4-Fluoro-2-iodobenzenesulfonyl chloride’s action is the formation of new organic compounds. It’s used in the synthesis of various pharmaceuticals and other organic compounds . The exact molecular and cellular effects would depend on the specific compounds it’s used to create.

properties

IUPAC Name

4-fluoro-2-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUNXTJSZNIPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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